Periplocoside M

Description

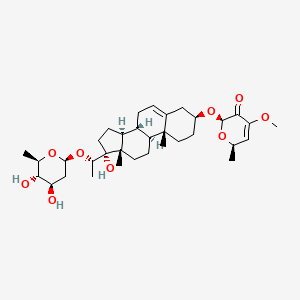

Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20+,22+,23-,24+,25+,26-,28+,29-,31+,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUNKFNCRCGQRL-OIFJRFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Origin and Chemical Genesis of Periplocoside M

For Immediate Release

Shanghai, China – November 18, 2025 – Periplocoside M, a C21 steroidal glycoside, has been identified as a natural product originating from the root bark of Periploca sepium Bunge, a plant belonging to the Apocynaceae family.[1][2][3] This in-depth guide provides a comprehensive overview of the origin, isolation, and structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Source and Biological Significance

This compound is a constituent of Periploca sepium, a plant with a history in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[4] The root bark of this plant, known as "Cortex Periplocae," is a rich source of various C21 steroidal glycosides, with this compound being one of the many identified compounds.[1][3][4][5][6][7] These compounds, including this compound, have garnered scientific interest due to their potential biological activities. Research has indicated that this compound exhibits antitumor activity against human A-549 and HepG2 cell lines.[2] Other related compounds from Periploca sepium have shown a range of activities, including immunosuppressive and insecticidal effects.[5][8][9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₂O₉ | MedchemExpress.com |

| Molecular Weight | 604.77 g/mol | MedchemExpress.com |

| CAS Number | 116782-73-1 | MedchemExpress.com |

| Class | C21 Steroidal Glycoside | [1][3][7] |

Experimental Protocols

Isolation of this compound from Periploca sepium

The following is a representative experimental protocol for the isolation of C21 steroidal glycosides, including this compound, from the root bark of Periploca sepium, based on established methodologies for compounds of this class.

Plant Material: Dried and powdered root bark of Periploca sepium.

Extraction:

-

The powdered root bark is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the C21 steroidal glycosides, is concentrated.

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, thereby elucidating the complete chemical structure of the aglycone and the sugar moieties, as well as their linkage. While specific ¹H and ¹³C NMR data for this compound is not widely available in the public domain, the general approach for related compounds involves detailed analysis of chemical shifts and coupling constants.

Biosynthesis of this compound

The biosynthesis of this compound, as a pregnane glycoside, is believed to follow the general pathway for steroid biosynthesis in plants, originating from the mevalonic acid (MVA) pathway.

Caption: Putative biosynthetic pathway of this compound.

The pathway begins with the synthesis of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. These units are sequentially condensed to form larger precursors, eventually leading to the formation of the steroidal backbone. Cholesterol is a key intermediate which undergoes side-chain cleavage to form pregnenolone, the precursor to C21 steroids. A series of enzymatic modifications, including hydroxylations and reductions, then tailor the pregnane skeleton to form the specific aglycone of this compound. The final step involves the attachment of sugar moieties to the aglycone through the process of glycosylation, catalyzed by glycosyltransferases.

Experimental Workflow

The overall workflow for the study of this compound, from its natural source to its characterization, is depicted below.

Caption: General experimental workflow for this compound.

This guide provides a foundational understanding of the origin and chemical nature of this compound. Further research into its pharmacological properties and mechanism of action will be crucial for harnessing its full therapeutic potential.

References

- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five new C21 steroidal glycosides from Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Periplocoside M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M is a naturally occurring pregnane glycoside that has garnered attention within the scientific community for its significant biological activities, particularly its potent antitumor properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of this compound, with a focus on its chemical structure, isolation, and cytotoxic effects on various cancer cell lines. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes the available information and provides hypothesized protocols and mechanisms based on closely related compounds.

Discovery and Natural Source

This compound was first identified as a constituent of plants belonging to the Periploca genus, which are part of the Apocynaceae family. The primary natural source for the isolation of this compound is the root bark of Periploca sepium Bge.[1][2] This plant has a history of use in traditional medicine. This compound has also been isolated from Periploca forrestii Schltr.[2]

Chemical Structure

The chemical formula for this compound is C₃₄H₅₂O₉, and its Chemical Abstracts Service (CAS) registry number is 116782-73-1.[2][3] It is a pregnane-type steroidal glycoside, characterized by a C21 steroid aglycone linked to a sugar moiety. The precise stereochemistry and the exact nature and linkages of the sugar residues are crucial for its biological activity.

Caption: A generalized structural representation of a pregnane glycoside like this compound.

Isolation and Purification: A Representative Protocol

Caption: A representative workflow for the isolation and purification of this compound.

Experimental Protocol Details:

-

Plant Material Preparation: The root bark of Periploca sepium is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as 70% ethanol at room temperature. The resulting extract is filtered.

-

Concentration: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to a series of column chromatography steps for further separation.

-

Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol.

-

Reversed-Phase (RP-18) Chromatography: Fractions containing this compound are further purified on an RP-18 column using a methanol-water gradient.

-

Size-Exclusion Chromatography: A Sephadex LH-20 column with methanol as the mobile phase can be used to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Biological Activity: Antitumor Effects

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.

| Cell Line | Cancer Type | IC₅₀ |

| SMMC-7721 | Hepatocellular Carcinoma | 12.9 ng/L[4][5] |

| Hela | Cervical Cancer | 8.63 ng/L[4][5] |

| MCF-7 | Breast Cancer | 18.5 ng/L[4][5] |

| A-549 | Lung Cancer | 4.84 µM[1] |

| HepG2 | Hepatocellular Carcinoma | 7.06 µM[1] |

Putative Mechanism of Action: A Hypothesized Signaling Pathway

The precise molecular mechanism underlying the antitumor activity of this compound has not been fully elucidated. However, based on the known mechanisms of other structurally related pregnane glycosides, a putative signaling pathway can be proposed. Many pregnane glycosides exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

It is hypothesized that this compound may induce apoptosis in cancer cells through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway and/or the activation of stress-activated pathways like the MAPK/JNK pathway. Inhibition of the PI3K/Akt pathway would lead to the deactivation of downstream effectors that promote cell survival and proliferation. Activation of the JNK pathway can lead to the activation of pro-apoptotic proteins and ultimately trigger the caspase cascade, leading to apoptosis.

Caption: A hypothesized signaling pathway for the antitumor activity of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent in vitro activity against a range of cancer cell lines. Its discovery and isolation from Periploca species highlight the potential of traditional medicinal plants as sources of novel therapeutic agents. However, to fully realize its potential, further research is imperative.

Future studies should focus on:

-

Detailed Isolation and Characterization: Publication of a detailed, reproducible protocol for the isolation of this compound and the complete assignment of its ¹H and ¹³C NMR spectral data.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in cancer cells to confirm or revise the hypothesized mechanism.

-

In Vivo Studies: Evaluation of the antitumor efficacy and safety of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to identify the key structural features responsible for its potent cytotoxicity and to potentially develop even more effective and selective anticancer agents.

The information presented in this technical guide provides a foundation for researchers and drug development professionals interested in the further investigation of this compound as a potential lead compound in oncology.

References

- 1. Review on Pregnane Glycosides and Their Biological Activities [ouci.dntb.gov.ua]

- 2. Pregnane steroidal glycosides and their cytostatic activities | accedaCRIS [accedacris.ulpgc.es]

- 3. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Periplocoside M in Periploca sepium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside M, a C21 pregnane glycoside isolated from the root bark of Periploca sepium, has demonstrated notable antitumor activities, drawing significant interest from the pharmaceutical research community.[1][2] Understanding its biosynthesis is critical for optimizing production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current transcriptomic data with established principles of steroid biosynthesis. While the complete enzymatic cascade remains to be fully elucidated, this document outlines the key proposed steps, potential enzyme classes involved, and detailed experimental protocols for their characterization.

Introduction to this compound and its Biological Significance

Periploca sepium Bunge is a traditional Chinese medicinal plant recognized for its diverse array of bioactive compounds, including C21 steroids and cardiac glycosides. Among these, this compound has been identified as a compound with promising antitumor properties against cell lines such as human A-549 and HepG2.[1] It belongs to the family of pregnane glycosides, which are characterized by a C21 steroid aglycone linked to one or more sugar moieties. The elucidation of its biosynthetic pathway is a key step towards sustainable production and further pharmacological development.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established isoprenoid pathway, leading to the formation of a cholesterol precursor. While the upstream and midstream segments of C21 steroid biosynthesis in P. sepium have been investigated through transcriptome analysis, the specific downstream modifications leading to this compound are not yet fully characterized. Based on the structure of this compound and general knowledge of steroid metabolism in plants, a putative pathway is proposed below.

2.1. Upstream Pathway: From Mevalonate to Pregnenolone

The initial stages of steroid biosynthesis are conserved across many plant species. The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway in the cytosol. These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined to produce squalene (C30), which undergoes epoxidation and cyclization to form cycloartenol, the primary precursor for plant steroids. A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol to cholesterol.

The conversion of cholesterol to pregnenolone represents a critical branch point for the biosynthesis of C21 steroids. This step is catalyzed by a cholesterol side-chain cleavage enzyme (SCCE), a type of cytochrome P450 monooxygenase.[3][4]

2.2. Midstream Pathway: Modification of the Pregnane Core

Following the formation of pregnenolone, the pregnane core undergoes a series of modifications, primarily hydroxylations and reductions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs).[5][6] Transcriptome analysis of P. sepium has revealed the expression of numerous genes encoding for these enzyme families, suggesting their involvement in the diversification of C21 steroids in this plant. The specific sequence of these modifications leading to the aglycone of this compound is yet to be experimentally verified.

2.3. Downstream Pathway: Glycosylation of the Aglycone

The final and crucial step in the biosynthesis of this compound is the attachment of a specific sugar chain to the steroid aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the acceptor molecule.[7][8] The structure of this compound indicates a specific glycosylation pattern, suggesting the involvement of highly specific UGTs. The identification and characterization of these UGTs are key to understanding the final step of this compound biosynthesis.

A proposed logical workflow for the biosynthesis is presented below:

Caption: Proposed workflow for the biosynthesis of this compound.

Key Enzyme Families Implicated in the Biosynthesis

The biosynthesis of this compound is a multi-enzyme process. Based on transcriptomic data from P. sepium and known steroid biosynthetic pathways, the following enzyme families are of primary importance:

| Enzyme Family | Proposed Function in this compound Biosynthesis |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze key oxidative reactions, including the side-chain cleavage of cholesterol to form pregnenolone and subsequent hydroxylations of the pregnane core.[9][10][11] |

| Hydroxysteroid Dehydrogenases (HSDs) | Involved in the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, contributing to the formation of the specific aglycone. |

| UDP-Glycosyltransferases (UGTs) | Responsible for the final glycosylation step, attaching the sugar moieties to the aglycone to form the final this compound molecule.[7][12] |

Putative Signaling Pathway for Biosynthesis Regulation

The biosynthesis of secondary metabolites like this compound is often regulated by complex signaling networks in response to developmental cues and environmental stresses. While the specific regulatory pathway for this compound is unknown, a general model can be proposed based on known plant defense signaling pathways.

Caption: A putative signaling pathway regulating this compound biosynthesis.

Detailed Experimental Protocols

To fully elucidate the biosynthetic pathway of this compound, a series of targeted experiments are required. The following protocols provide a framework for the identification and characterization of the key enzymes involved.

5.1. Protocol 1: Identification of Candidate Genes through Transcriptome Analysis

-

Objective: To identify candidate CYP and UGT genes involved in this compound biosynthesis by comparing the transcriptomes of high- and low-producing P. sepium tissues or elicitor-treated vs. control tissues.

-

Methodology:

-

Plant Material: Collect root bark (high-producing) and leaf (low-producing) tissues from mature P. sepium plants. For elicitor studies, treat root cultures with methyl jasmonate.

-

RNA Extraction and Sequencing: Extract total RNA from all samples and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NR, Swiss-Prot, KEGG, GO).

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between high- and low-producing tissues or treated and control samples.

-

Candidate Gene Selection: Select candidate CYP and UGT genes that are significantly upregulated in high-producing tissues for further functional characterization.

-

5.2. Protocol 2: Functional Characterization of Candidate CYPs and UGTs

-

Objective: To determine the enzymatic activity of candidate CYPs and UGTs identified in Protocol 1.

-

Methodology for in vitro Enzyme Assays:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast). Express and purify the recombinant proteins.

-

Enzyme Assays for CYPs:

-

Substrate: Pregnenolone or a hypothesized intermediate.

-

Reaction Mixture: Purified CYP enzyme, a cytochrome P450 reductase, NADPH, and the substrate in a suitable buffer.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by HPLC-MS or GC-MS to identify hydroxylated products.

-

-

Enzyme Assays for UGTs:

-

Substrate: The aglycone of this compound (if available) or a structurally similar pregnane.

-

Reaction Mixture: Purified UGT enzyme, the aglycone substrate, and a UDP-sugar donor (e.g., UDP-glucose) in a suitable buffer.

-

Incubation: Incubate at an optimal temperature (e.g., 37°C) for a defined period.

-

Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the glycosylated product. A detailed protocol for a UGT activity assay can be found in the literature.[13]

-

-

5.3. Protocol 3: Quantitative Analysis of this compound and its Precursors

-

Objective: To quantify the levels of this compound and its potential precursors in different tissues of P. sepium.

-

Methodology:

-

Sample Preparation: Harvest and lyophilize plant tissues. Perform a methanol extraction followed by solid-phase extraction (SPE) for sample cleanup.

-

HPLC-MS/MS Analysis: Develop a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of this compound and its proposed precursors (e.g., pregnenolone).

-

Method Validation: Validate the analytical method for linearity, accuracy, precision, and recovery.

-

Data Analysis: Quantify the target compounds in different tissues to correlate their abundance with the expression levels of candidate biosynthetic genes.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Periploca sepium is a complex process involving multiple enzymatic steps. While the upstream pathway is relatively well understood, the downstream modifications, particularly the specific cytochrome P450s and UDP-glycosyltransferases, remain to be experimentally validated. The protocols outlined in this guide provide a roadmap for the functional genomics and biochemical studies necessary to fully elucidate this pathway. A complete understanding of the biosynthesis of this compound will not only provide valuable insights into the metabolic diversity of medicinal plants but also pave the way for its sustainable production through metabolic engineering and synthetic biology, ultimately facilitating its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Steroidogenic cytochrome P450 enzymes as drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Higher plant glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Refining the plant steroid hormone biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]

Periplocoside M: A C21-Steroidal Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside M, a C21-steroidal glycoside isolated from the root bark of Periploca sepium, has emerged as a compound of significant interest in oncological and immunological research. Exhibiting potent cytotoxic and potential immunomodulatory activities, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Introduction

C21-steroidal glycosides, a class of naturally occurring compounds, are characterized by a steroid nucleus with 21 carbon atoms linked to one or more sugar moieties. These compounds have been isolated from various plant species and have demonstrated a wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects. This compound belongs to this class and has been a subject of investigation for its notable cytotoxic effects against various cancer cell lines. This document aims to consolidate the existing scientific literature on this compound, providing a detailed resource for researchers in the field.

Chemical Structure and Properties

This compound is a pregnane-type steroidal glycoside. Its chemical structure consists of a C21 steroid aglycone linked to a sugar chain. The specific arrangement of hydroxyl groups and the nature of the glycosidic linkages are crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₂O₉ |

| Molecular Weight | 604.77 g/mol |

| CAS Number | 116782-73-1 |

| Source | Root bark of Periploca sepium |

Biological Activities and Mechanism of Action

The primary biological activity of this compound reported to date is its cytotoxicity against cancer cells. While the precise molecular mechanisms are still under investigation, studies on structurally similar C21-steroidal glycosides, such as Periplocin and Periplocymarin, provide strong indications of the potential pathways involved.

Cytotoxicity and Anti-Cancer Effects

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (ng/mL) | IC₅₀ (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 12.9[1] | ~0.021 |

| HeLa | Cervical Cancer | 8.63[1] | ~0.014 |

| MCF-7 | Breast Cancer | 18.5[1] | ~0.031 |

Note: µM values are approximated based on the molecular weight of 604.77 g/mol .

Postulated Signaling Pathways

Based on studies of analogous compounds like Periplocin and Periplocymarin, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and AMPK/mTOR pathways.[2][3][4]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to the induction of apoptosis. Periplocymarin has been shown to impair the PI3K/Akt signaling pathway in colorectal cancer cells.[5] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

-

AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK can lead to the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation. Periplocin has been demonstrated to induce apoptosis in pancreatic cancer cells by activating the AMPK/mTOR pathway.[2][4]

Below is a conceptual diagram illustrating the potential signaling pathways affected by this compound, based on the actions of its analogs.

Caption: Postulated signaling pathways modulated by this compound.

Pharmacokinetics

A study in rats has provided initial insights into the pharmacokinetic profile of this compound following oral administration of a Cortex Periplocae extract. The compound was found to be eliminated slowly with a half-life of over 8 hours.[6] Notably, a significant gender difference in systemic exposure was observed, with female rats showing a more than 10-fold higher area under the concentration-time curve (AUC) compared to male rats.[6]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Male Rats | Female Rats |

| Tₘₐₓ (h) | 6.3 ± 2.2 | 8.0 ± 0.0 |

| Cₘₐₓ (ng/mL) | 1.8 ± 0.8 | 17.1 ± 3.8 |

| AUC₀₋ₜ (ng·h/mL) | 19.3 ± 8.9 | 224.0 ± 45.4 |

| t₁/₂ (h) | > 8 | > 8 |

| Data from a study by Li et al. (2022)[6] |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure based on standard MTT assays and should be optimized for specific cell lines and experimental conditions.

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general framework for investigating the effects of this compound on the protein expression and phosphorylation status of key signaling molecules.

Caption: Standard workflow for Western blot analysis.

Detailed Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, AMPK, p-AMPK, mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Pharmacokinetic Study in Rats

This protocol is a generalized outline based on a published study[6] and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

Detailed Methodology:

-

Animal Model: Use male and female Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions with free access to food and water.

-

Drug Administration: Prepare an oral formulation of this compound (or a plant extract containing it) in a suitable vehicle. Administer a single oral dose to the rats via gavage.

-

Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ from the plasma concentration-time data.

Future Directions

While initial studies on this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound is crucial.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

-

Toxicology and Safety Pharmacology: Comprehensive assessment of the safety profile of this compound.

Conclusion

This compound is a C21-steroidal glycoside with demonstrated in vitro cytotoxic activity against several cancer cell lines. While its precise mechanism of action is yet to be fully defined, evidence from structurally related compounds suggests the involvement of critical cell signaling pathways such as PI3K/Akt/mTOR and AMPK/mTOR. The available pharmacokinetic data indicates slow elimination and a notable gender-dependent difference in its systemic exposure in rats. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further explore the pharmacological properties and therapeutic potential of this promising natural product. Continued investigation into this compound is warranted to advance its development as a potential novel therapeutic agent.

References

- 1. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA‐MB‐231 | Semantic Scholar [semanticscholar.org]

- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of periplocin, periplocymarin, periplogenin, this compound and periplocoside N of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Preliminary Anti-Tumor Screening of Periplocoside M and Related Glycosides

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periplocoside M belongs to a class of cardiac glycosides isolated from plants of the Periploca genus, such as Periploca sepium. These natural compounds have been traditionally used in herbal medicine and are now gaining significant attention for their potential anti-tumor activities. Structurally similar compounds from the same plant, such as Periplocin (also referred to as CPP) and Periplocymarin (PPM), have demonstrated potent anti-cancer effects across various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the preliminary anti-tumor screening of these periplocosides, focusing on their mechanisms of action, experimental protocols for evaluation, and a summary of their efficacy. The data presented herein is primarily derived from studies on Periplocin and Periplocymarin, which serve as exemplary models for investigating the anti-tumor potential of this compound.

In Vitro Anti-Tumor Activity

The initial step in screening for anti-tumor activity involves evaluating the cytotoxicity of the compound against various cancer cell lines. Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are commonly employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50).[1]

Table 1: In Vitro Cytotoxicity of Periplocosides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Concentration | Assay | Reference |

|---|---|---|---|---|---|

| Periplocin | MDA-MB-231 | Breast Cancer | 7.5 µM | MTT | [3] |

| Periplocin | PANC-1 | Pancreatic Cancer | Not specified, dose-dependent inhibition | RTCA | [4][5] |

| Periplocin | CFPAC-1 | Pancreatic Cancer | Not specified, dose-dependent inhibition | RTCA | [4][5] |

| Periplocymarin | HCT 116 | Colorectal Cancer | Dose-dependent inhibition | CCK-8 | [1] |

| Periplocymarin | RKO | Colorectal Cancer | Dose-dependent inhibition | CCK-8 |[1] |

Mechanism of Action

Understanding the molecular mechanism is crucial for drug development. Studies indicate that periplocosides exert their anti-tumor effects primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis

Periplocosides have been shown to be potent inducers of apoptosis in cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3, cleaved Caspase-8) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[2][3]

Table 2: Effect of Periplocosides on Apoptosis

| Compound | Cell Line | Effect | Method of Detection | Reference |

|---|---|---|---|---|

| Periplocin | MDA-MB-231 | Substantial increase in apoptotic events | Fluorescent staining, Annexin V-FITC/PI | [3] |

| Periplocin | PANC-1 | Significantly high apoptotic rate | Flow Cytometry, Western Blot | [2] |

| Periplocin | CFPAC-1 | Significantly high apoptotic rate | Flow Cytometry, Western Blot | [2] |

| Periplocymarin | HCT 116 | Significant, dose-dependent increase in apoptosis | Flow Cytometry, TUNEL staining | [1] |

| Periplocymarin | RKO | Significant, dose-dependent increase in apoptosis | Flow Cytometry, TUNEL staining |[1] |

Cell Cycle Arrest

In addition to apoptosis, some periplocosides can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Periplocin, for example, has been observed to cause cell cycle arrest at the G0/G1 phase in breast cancer cells.[3]

Modulation of Signaling Pathways

The anti-tumor activity of periplocosides is closely linked to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[6][7] Periplocymarin and Periplocin have been shown to inhibit this pathway by decreasing the phosphorylation of key components like PI3K and Akt, which leads to the suppression of tumor progression and increased apoptosis.[1][3]

Caption: PI3K/Akt/mTOR pathway inhibition by Periplocosides.

-

AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) pathway is a crucial energy sensor that, when activated, can inhibit cell growth and proliferation, often by suppressing the mTOR pathway.[2] Periplocin has been found to activate the AMPK/mTOR pathway, leading to the induction of apoptosis in pancreatic cancer cells.[2][4]

Caption: AMPK/mTOR pathway activation by Periplocin.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of periplocosides have also been validated in preclinical animal models, typically using xenografts where human cancer cells are implanted into immunodeficient mice.[8][9]

Table 3: In Vivo Anti-Tumor Efficacy of Periplocosides

| Compound | Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Periplocymarin | Subcutaneous xenograft mouse model | Colorectal Cancer | Inhibited proliferation of CRC cells in a dose-dependent manner. | [1] |

| Periplocin | Nude mice with CFPAC-1 xenografts | Pancreatic Cancer | Inhibited the growth of xenograft tumors. |[2][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/mL) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 2.5 to 50 µM) and a vehicle control (e.g., DMSO).[3] Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[3]

-

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway components.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

-

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.

-

Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Xenograft Mouse Model

This model is essential for evaluating the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). The effect of the drug on tumor growth is then monitored over time.[1][5]

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle.[13]

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), sacrifice the mice, excise the tumors, and weigh them.

-

Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy. Further analysis (e.g., immunohistochemistry) can be performed on the tumor tissues.

-

Caption: General workflow for anti-tumor screening.

Conclusion

Preliminary screening data for this compound's close analogs, Periplocin and Periplocymarin, reveal significant anti-tumor potential across multiple cancer types, including breast, pancreatic, and colorectal cancer. These compounds effectively inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by modulating critical signaling pathways such as PI3K/Akt/mTOR and AMPK/mTOR. In vivo studies further corroborate these findings, demonstrating tumor growth inhibition in animal models. This guide provides a foundational framework for researchers and drug developers to systematically evaluate this compound as a novel therapeutic agent. Further investigation is warranted to fully elucidate its efficacy, safety profile, and precise molecular targets.

References

- 1. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. rjpbcs.com [rjpbcs.com]

Periplocoside M: A Preliminary Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Periplocoside M, a C21 steroidal glycoside with potential as an anti-cancer agent. While direct in-depth research on this compound's specific signaling pathways is currently limited, this document synthesizes the available quantitative data and extrapolates a likely mechanism of action based on studies of potent extracts from the Periploca genus, from which this compound is derived.

Quantitative Data Presentation: Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The following tables summarize the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A-549 | Lung Carcinoma | 4.84 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 7.06 | [1][2] |

| SMMC-7721 | Hepatocellular Carcinoma | 12.9 ng/L | [3] |

| Hela | Cervical Cancer | 8.63 ng/L | [3] |

| MCF-7 | Breast Cancer | 18.5 ng/L | [3] |

It is important to note that data from different sources may have variations due to experimental conditions.

Further context is provided by the potent anti-proliferative activity of a crude methanol (PHM) fraction from Periploca hydaspidis, a plant of the same genus. While the presence of this compound in this specific extract was not confirmed, the data suggests the potential of compounds from this genus.

Table 2: Anti-proliferative Activity of Periploca hydaspidis Methanol Fraction (PHM)

| Cell Line | 24h IC50 (µg/ml) | 48h IC50 (µg/ml) | 72h IC50 (µg/ml) |

| HCCLM3 | 79.4 ± 0.26 | 67.2 ± 0.70 | 86.0 ± 0.19 |

| MDA-MB-231 | >400 | >400 | >400 |

| HEPG2 | >1000 | >1000 | >1000 |

| MCF-7 | 199 ± 0.64 | 120 ± 0.92 | 95.8 ± 0.53 |

Hypothesized Mechanism of Action: Induction of Apoptosis via p38 MAPK Pathway

Based on preliminary studies of the crude methanol fraction of Periploca hydaspidis (PHM), a plant from which periplocosides are isolated, a plausible mechanism of action for this compound is the induction of apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]

This pathway is a key regulator of cellular responses to external stress signals and is often implicated in apoptosis. The proposed cascade of events is as follows:

-

Treatment with this compound: The compound interacts with the cancer cells.

-

Activation of p38 MAPK: this compound is hypothesized to lead to the phosphorylation and activation of p38 MAPK.

-

Downregulation of Anti-Apoptotic Proteins: The activated p38 MAPK pathway leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, survivin, BCL-XL, and XIAP.

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an upregulation of pro-apoptotic proteins like BAX and BAK.

-

Caspase Cascade Activation: This shift in the balance of pro- and anti-apoptotic proteins triggers the activation of the caspase cascade, including caspase-3, -8, and -9.

-

Apoptosis: The activation of caspases ultimately leads to the execution of the apoptotic program, resulting in cancer cell death.

Furthermore, the PHM extract was shown to induce cell cycle arrest at the G0/G1 phase, suggesting that this compound may also interfere with cell cycle progression in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-cancer effects of compounds like this compound, based on the protocols from the study on the Periploca hydaspidis methanol fraction.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

-

Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathway.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using RIPA lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p38, phospho-p38, Bcl-2, BAX, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Preliminary evidence strongly suggests that this compound is a C21 steroidal glycoside with significant cytotoxic activity against several human cancer cell lines. While direct mechanistic studies are yet to be published, research on potent anti-cancer extracts from the Periploca genus points towards the induction of apoptosis via the activation of the p38 MAPK signaling pathway as a highly plausible mechanism of action. Further research is warranted to definitively elucidate the specific molecular targets and signaling cascades modulated by this compound. The experimental protocols outlined in this guide provide a robust framework for future investigations into the therapeutic potential of this promising natural compound.

References

- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl- | 116782-73-1 [chemicalbook.com]

- 4. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Periplocin on Cancer Cells: A Technical Guide

Introduction: Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has garnered significant attention for its potent anticancer activities. As a member of the periplocoside family, this natural compound has demonstrated the ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines. Its multifaceted mechanism of action, involving the modulation of several critical signaling pathways, marks it as a promising candidate for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Periplocin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it influences.

Quantitative Analysis of Cytotoxic Activity

Periplocin exhibits significant cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values and effective concentrations from key studies are summarized below.

| Cancer Type | Cell Line | IC50 / Effective Concentration | Incubation Time | Reference |

| T-cell Lymphoma | HuT 78 | 484.94 ± 24.67 ng/mL | 72 hours | [1][2] |

| T-cell Lymphoma | Jurkat | 541.68 ± 58.47 ng/mL | 72 hours | [1][2] |

| Pancreatic Cancer | PANC1 | 125 nM - 250 nM (Effective Range) | 24 - 72 hours | [3][4][5] |

| Pancreatic Cancer | CFPAC1 | 125 nM - 250 nM (Effective Range) | 24 - 72 hours | [3][4][5] |

| Oral Squamous Cell Carcinoma | SCC-15 | 50 ng/mL - 400 ng/mL (Effective Range) | 24 - 72 hours | [6] |

| Oral Squamous Cell Carcinoma | CAL-27 | 50 ng/mL - 400 ng/mL (Effective Range) | 24 - 72 hours | [6] |

Mechanisms of Action

Periplocin exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Periplocin is a potent inducer of apoptosis. In oral squamous cell carcinoma (OSCC) cells, treatment increases the expression of pro-apoptotic proteins like Bax and Bad while decreasing the anti-apoptotic protein Bcl-2.[6] This shift is accompanied by the activation of executioner caspases, such as cleaved caspase-3, which orchestrate the dismantling of the cell.[6]

Furthermore, Periplocin can arrest the cell cycle, preventing cancer cells from progressing through the phases of division. In lymphoma cell lines, it causes a significant accumulation of cells in the G2/M phase.[1][2] This arrest is linked to the downregulation of key mitotic proteins, including CDK1 and Cyclin B1.[1][2]

Modulation of Key Signaling Pathways

The cytotoxic activity of Periplocin is rooted in its ability to interfere with signaling networks that are fundamental for cancer cell survival and proliferation.

AMPK/mTOR Pathway in Pancreatic Cancer

In pancreatic cancer cells, Periplocin activates the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (mTOR) pathway.[3][5][7] Activated AMPK serves as a cellular energy sensor and, upon activation by Periplocin, phosphorylates and inhibits mTOR. This action blocks downstream effectors like p70 S6K, leading to the suppression of proliferation and induction of apoptosis.[3][7] This signaling cascade also triggers autophagy in the cancer cells.[5][8]

PI3K/Akt and Cell Cycle Pathways in Lymphoma

Bioinformatic analysis predicts that the PI3K-Akt signaling pathway is a primary target of Periplocin in lymphoma.[1][2] Experimental validation shows that this modulation culminates in the G2/M phase cell cycle arrest.[1][2] Periplocin achieves this by significantly decreasing the protein levels of Cyclin B1 and the master mitotic regulator CDK1, effectively preventing cells from entering mitosis.[1][2]

References

- 1. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Periplocoside M: A Comprehensive Research Overview and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a C21-steroidal glycoside, is a natural compound isolated from plants of the Periploca genus. Belonging to a class of compounds with noted biological activities, this compound and its analogs have emerged as subjects of interest in pharmacological research, particularly in the exploration of novel anticancer agents. This technical guide provides a comprehensive overview of the current research on this compound and its closely related compounds, with a focus on its anti-cancer properties, underlying mechanisms of action, and relevant experimental methodologies. While specific quantitative data for pure this compound is limited in the current literature, this guide synthesizes the available information on crude extracts containing periplocosides and on its nearest structural analogs, periplocin and periplocymarin, to provide a valuable resource for researchers in the field.

Biological Activity and Quantitative Data

Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic activity of periplocoside-containing extracts and related molecules against various cancer cell lines.

Table 1: Cytotoxicity of Periploca hydaspidis Methanol Fraction (PHM)

| Cell Line | Time Point (h) | IC50 (µg/mL) |

| HCCLM3 (Liver Cancer) | 24 | 79.4 ± 0.26 |

| 48 | 67.2 ± 0.70 | |

| 72 | 86.0 ± 0.19 | |

| MDA-MB-231 (Breast Cancer) | 24 | >400 |

| 48 | >400 | |

| 72 | >400 |

Table 2: Cytotoxicity of Periplocin

| Cell Line | IC50 (µM) |

| MDA-MB-231 (Breast Cancer) | 7.5 |

Table 3: Cytotoxicity of Periplocymarin

| Cell Line | Time Point (h) | IC50 (ng/mL) |

| HCT 116 (Colorectal Cancer) | 24 | 35.74 ± 8.20 |

| RKO (Colorectal Cancer) | 24 | 45.60 ± 6.30 |

| HT-29 (Colorectal Cancer) | 24 | 72.49 ± 5.69 |

| SW480 (Colorectal Cancer) | 24 | 112.94 ± 3.12 |

Mechanism of Action: Signaling Pathways

The anti-cancer effects of periplocosides and their analogs are attributed to their ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways. However, the specific pathways activated may vary between the different but structurally related compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies on the methanol extract of Periploca hydaspidis (PHM) indicate that its cytotoxic and pro-apoptotic effects in liver and breast cancer cells are mediated through the activation of the p38 MAPK signaling pathway.[1] This pathway is a crucial regulator of cellular responses to stress and is involved in apoptosis, inflammation, and cell differentiation. The proposed mechanism involves the downstream activation of caspases, leading to programmed cell death.

PI3K/Akt/mTOR and AMPK/mTOR Pathways

In contrast, research on periplocin, a closely related cardiac glycoside, suggests its anti-cancer activity in pancreatic and breast cancer cells is mediated through the inhibition of the PI3K/Akt/mTOR pathway and activation of the AMPK/mTOR pathway.[2][3] These pathways are central to cell survival, proliferation, and metabolism. Inhibition of PI3K/Akt/mTOR signaling and activation of AMPK, a key cellular energy sensor, can lead to cell cycle arrest and apoptosis.

It is important to note that a study on another related compound, Periplocoside E, showed inhibition of the ERK and JNK pathways, with no effect on p38 activation, highlighting the nuanced structure-activity relationships within this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of periplocosides and their analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCCLM3, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or related compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion and Future Directions

This compound and its related compounds demonstrate significant potential as anti-cancer agents. The available data from studies on crude extracts and close analogs suggest that their mechanism of action involves the induction of apoptosis through the modulation of critical cellular signaling pathways, including the p38 MAPK and PI3K/Akt/mTOR pathways. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

-

Quantitative Analysis: Determining the specific IC50 values of pure this compound against a broad panel of cancer cell lines.

-

Mechanism of Action: Elucidating the definitive signaling pathway(s) modulated by this compound to understand its precise molecular targets.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

A deeper understanding of the pharmacological properties of pure this compound will be instrumental in advancing its development as a potential novel therapeutic for cancer treatment.

References

- 1. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Periplocoside M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a C21 steroidal glycoside isolated from the root bark of Periploca sepium, has garnered interest within the scientific community for its potential therapeutic applications. Emerging research suggests that compounds within this class exhibit significant biological activities, including immunosuppressive and anti-inflammatory effects. These properties indicate a potential for this compound in the development of novel therapeutics for autoimmune diseases and other inflammatory conditions.

This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound. The methodologies described herein are compiled from established techniques for the separation of C21 steroidal glycosides from Periploca sepium and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Summary of Purification Parameters

The following tables summarize the key quantitative parameters for the isolation and purification of this compound. These values are representative and may require optimization based on the specific laboratory conditions and the starting plant material.

Table 1: Extraction Parameters

| Parameter | Value/Description |

| Plant Material | Dried root bark of Periploca sepium |

| Extraction Solvent | 95% Ethanol |

| Extraction Method | Reflux Extraction |

| Solvent to Solid Ratio | 10:1 (v/w) |

| Extraction Time | 2 hours |

| Number of Extractions | 3 |

Table 2: Column Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Column Dimensions | 5 cm x 50 cm |

| Mobile Phase | Gradient of Chloroform-Methanol |

| Gradient Elution | 100:1 to 10:1 (v/v) |

| Fraction Size | 250 mL |

| Monitoring | Thin Layer Chromatography (TLC) |

Table 3: Preparative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value/Description |

| Column | C18 Reversed-Phase (10 µm, 20 x 250 mm) |

| Mobile Phase | Acetonitrile-Water Gradient |

| Gradient Program | 40% to 70% Acetonitrile over 30 min |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm |

| Expected Purity | >98% |

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

Protocol 1: Extraction of Total Glycosides from Periploca sepium

-

Preparation of Plant Material: Air-dry the root bark of Periploca sepium and grind it into a coarse powder.

-

Extraction:

-

Place 1 kg of the powdered root bark into a 20 L round-bottom flask.

-

Add 10 L of 95% ethanol.

-

Heat the mixture to reflux for 2 hours with constant stirring.

-

Allow the mixture to cool and filter the extract.

-

Repeat the extraction process two more times with fresh 95% ethanol.

-

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in 2 L of water.

-

Partition the aqueous suspension successively with petroleum ether (3 x 2 L) and ethyl acetate (3 x 2 L).

-

Discard the petroleum ether fraction. Concentrate the ethyl acetate fraction to yield the total glycoside extract.

-